

"initial safety and tolerability data for AGI-134"

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Compound of Interest		
Compound Name:	Anticancer agent 134	
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An In-Depth Technical Guide to the Initial Safety, Tolerability, and Mechanism of Action of AGI-134

Introduction

AGI-134 is a synthetic glycolipid immunomodulator designed for the intratumoral treatment of solid tumors.[1] As a fully synthetic alpha-Gal (Gal α 1-3Gal β 1-4GlcNAc) molecule, AGI-134 leverages the natural, pre-existing human immune system to initiate a targeted anti-tumor response.[2] Humans do not express the α -Gal epitope, but produce abundant, high-affinity anti-Gal antibodies in response to gut bacteria.[3] AGI-134 works by spontaneously incorporating into the plasma membrane of cancer cells, thereby "painting" them with the α -Gal epitope. This triggers a powerful, localized immune cascade, converting the tumor into an in situ autologous vaccine and stimulating a systemic, tumor-specific T-cell mediated immunity. This guide provides a detailed overview of the initial clinical safety and tolerability data for AGI-134, its mechanism of action, and the protocols of key preclinical and clinical studies.

Clinical Safety and Tolerability: Phase 1/2a Study (NCT03593226)

The first-in-human trial of AGI-134 was a Phase 1/2a, multi-center, open-label study designed to evaluate the safety, tolerability, and biological activity of intratumorally administered AGI-134 in patients with unresectable metastatic solid tumors. The study met its primary endpoint, demonstrating that AGI-134 is safe and well-tolerated.

Quantitative Safety and Tolerability Data Summary



The study was conducted in two parts: an accelerated dose-escalation phase (Part 1) and a dose-expansion phase (Part 2).

Parameter	Part 1: Dose Escalation	Part 2: Dose Expansion	Overall
Number of Patients	5	33	38
Dose-Limiting Toxicities (DLTs)	None reported	Not applicable	None reported
Maximum Tolerated Dose (MTD)	Not reached	Not applicable	Not reached
Recommended Phase 2 Dose (RP2D)	Determined to be up to 200mg	Up to 200mg	Up to 200mg
Adverse Events (AEs)	Found to be safe and well tolerated	Treatment-related AEs were transient and mostly mild to moderate	Generally well- tolerated
Serious Drug-Related AEs	None reported	Not detailed, but described as "generally well- tolerated"	None reported

Clinical Efficacy and Immune Response Markers

Secondary endpoints included assessing the generation of an immune response and markers of clinical efficacy.



Biomarker / Clinical Outcome	Finding	Percentage of Patients
Best Overall Response	Stable Disease	29% (11 of 38 patients)
Immune Cell Infiltration (Injected Lesions)	Increase in T helper cells (CD3+CD4+)	29% (5 of 17 evaluable)
Increase in Cytotoxic T cells (CD3+CD8+)	35% (6 of 17 evaluable)	
Increase in macrophages (CD68+)	24% (4 of 17 evaluable)	
Immune Cell Infiltration (Un- injected Lesions)	Increase in T helper cells (CD3+CD4+)	47% (8 of 17 evaluable)
Increase in Cytotoxic T cells (CD3+CD8+)	47% (8 of 17 evaluable)	
Increase in macrophages (CD68+)	47% (5 of 17 evaluable)	
Antigen Presenting Cells (APCs)	Increase in conventional dendritic cells (CD11c+ HLADR+)	59% (10 of 17 evaluable)
Humoral Response	Increase in Alpha-Gal antibodies	Most patients analyzed

Experimental Protocols Phase 1/2a Clinical Study Protocol (NCT03593226)

- Study Design: A Phase 1/2a, first-in-human, multi-center, open-label study.
- Objectives:
 - Part 1 (Dose Escalation): To assess the safety and tolerability of intratumorally injected AGI-134 as a monotherapy and determine the Maximum Tolerated Dose (MTD) and Recommended Phase 2 Dose (RP2D).



- Part 2 (Dose Expansion): To assess the safety, tolerability, and anti-tumor activity of AGI-134 at the RP2D, both as a monotherapy and in combination with an immune checkpoint inhibitor.
- Patient Population: Patients with unresectable/metastatic solid tumors.
- Treatment Regimen:
 - AGI-134 administered via intratumoral (IT) injection.
 - Dosing occurred once per cycle, with each cycle lasting three weeks, for a total of four cycles.
 - o Dose levels evaluated in Part 1 included 25 mg, 50 mg, 100 mg, and 200 mg.
- Assessments: Safety, tolerability, pharmacodynamic parameters, and a wide array of biomarkers to validate the mechanism of action.

Preclinical In Vivo Melanoma Mouse Model Protocol

- Animal Model: α1,3-galactosyltransferase knockout (α1,3GT-/-) mice, which, like humans, do not express α-Gal epitopes and can produce anti-Gal antibodies.
- Tumor Induction: Tumors were induced by subcutaneous (s.c.) injection of B16-F10 or ovalbumin-expressing B16 (B16.OVA) melanoma cells into the flank. To study the abscopal effect, secondary tumors were induced on the opposite flank.
- Treatment: Once tumors reached a treatable size, they were injected intratumorally twice, 24
 hours apart, with 1.0-1.25 mg of AGI-134 in PBS or PBS alone as a control.
- Monitoring: Tumor growth was monitored for up to 32-90 days.
- Endpoints:
 - Primary tumor regression.
 - Suppression of secondary, un-injected tumor development (abscopal effect).



- Overall survival.
- Measurement of complement C5a in tumor homogenates via ELISA to confirm complement activation.

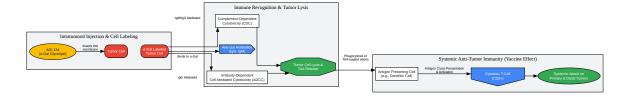
Mechanism of Action and Signaling Pathways

AGI-134's mechanism of action converts the injected tumor into an in situ vaccine, initiating a cascade that leads to systemic, specific anti-tumor immunity.

- Tumor Cell Labeling: Intratumorally injected AGI-134, a glycolipid, spontaneously inserts its lipid tail into the cancer cell membrane, presenting the α-Gal epitope on the tumor cell surface.
- Immune Recognition: The body's abundant, naturally occurring anti-Gal antibodies (IgG and IgM) recognize and bind to the α-Gal epitopes now displayed on the tumor cells.
- Tumor Cell Lysis: This binding triggers two primary cytotoxic pathways:
 - Complement-Dependent Cytotoxicity (CDC): Anti-Gal IgM and IgG binding activates the classical complement cascade, leading to the formation of the Membrane Attack Complex (MAC) and lysis of the tumor cells.
 - Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): Anti-Gal IgG-coated tumor cells are recognized by immune cells (e.g., NK cells), which then induce apoptosis.
- In Situ Vaccination and T-Cell Response:
 - The destruction of tumor cells releases a host of tumor-associated antigens (TAAs) and creates a pro-inflammatory microenvironment.
 - Antigen-Presenting Cells (APCs), such as dendritic cells, are recruited to the tumor site where they phagocytose the opsonized tumor cell debris.
 - APCs process the TAAs and cross-present them to CD8+ T cells, leading to the activation
 of a systemic, tumor-specific cytotoxic T-cell response against both the primary tumor and
 distant metastases.



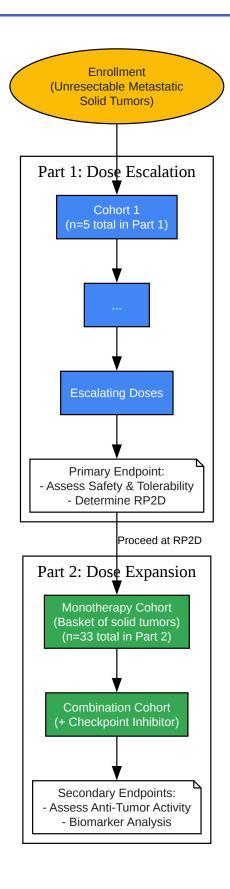
Visualizations



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Caption: Mechanism of action for AGI-134, from tumor cell labeling to systemic immunity.





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Caption: Workflow for the AGI-134 Phase 1/2a clinical trial (NCT03593226).



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References

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